Amfetaminil

Description

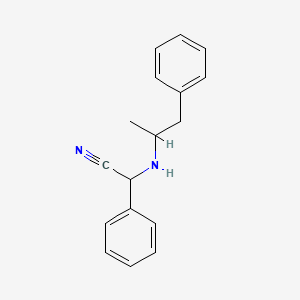

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-(1-phenylpropan-2-ylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-14(12-15-8-4-2-5-9-15)19-17(13-18)16-10-6-3-7-11-16/h2-11,14,17,19H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHVTCJKAHYEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864783 | |

| Record name | Amphetaminil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17590-01-1 | |

| Record name | Amphetaminil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17590-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amfetaminil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017590011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amphetaminil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amphetaminil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amfetaminil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMFETAMINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XU0V77JVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and History of Amfetaminil: A Technical Guide

Introduction

Amfetaminil, also known as N-cyanobenzylamphetamine, is a synthetic stimulant developed in the 1970s. It emerged from a period of extensive research into amphetamine derivatives aimed at modifying the pharmacological profile of the parent compound. While initially investigated for therapeutic applications in conditions such as obesity, narcolepsy, and Attention Deficit Hyperactivity Disorder (ADHD), its clinical use has been largely discontinued due to concerns over its potential for abuse. This compound is recognized as a prodrug, a chemically modified version of a pharmacologically active agent that undergoes biotransformation in the body to release the active parent drug. In the case of this compound, it is rapidly and extensively metabolized to d-amphetamine, which is responsible for its stimulant effects. This technical guide provides an in-depth overview of the discovery, history, synthesis, and pharmacology of this compound, with a focus on the underlying scientific principles and experimental methodologies.

Historical Context: The Rise of Amphetamines

The story of this compound is intrinsically linked to the history of its parent compound, amphetamine. The journey of amphetamine-type stimulants (ATS) from their initial synthesis to widespread clinical and recreational use provides the backdrop for the development of this compound.

Amphetamine (alpha-methylphenethylamine) was first synthesized in 1887 by the Romanian chemist Lazăr Edeleanu. However, its pharmacological effects remained largely unexplored until the late 1920s when it was rediscovered during a search for a synthetic alternative to ephedrine, a natural bronchodilator. The pharmaceutical company Smith, Kline & French began marketing amphetamine in 1934 as an inhaler for nasal congestion under the trade name Benzedrine.

Subsequent research in the 1930s and 1940s elucidated the central nervous system stimulant effects of amphetamines, including increased wakefulness, reduced fatigue, and appetite suppression. This led to their use in treating narcolepsy and as an adjunct in the management of obesity. During World War II, amphetamines were widely used by military forces to enhance alertness and combat fatigue. The post-war era saw a surge in the non-medical use and abuse of amphetamines, leading to increased regulatory control. This period of intense research and clinical use of amphetamines set the stage for the development of derivatives like this compound in the 1970s, with the goal of creating compounds with potentially improved therapeutic profiles.

Discovery and Development of this compound

This compound (AN-1) was developed in the 1970s as a derivative of amphetamine. The primary motivation for its synthesis was to create a compound with a modified pharmacokinetic profile that might offer therapeutic advantages over amphetamine, such as a smoother onset of action or a longer duration of effect. As a prodrug, this compound was designed to be pharmacologically inactive until metabolized in the body to release amphetamine. This indirect delivery mechanism was hypothesized to alter the pharmacological effects compared to the direct administration of amphetamine.

Chemical Synthesis

The synthesis of this compound is a classic example of the Strecker synthesis, a method for synthesizing α-amino acids and their derivatives. The process involves two main steps: the formation of a Schiff base followed by the addition of a cyanide anion.

Synthesis Pathway of this compound

Caption: Synthesis of this compound via Schiff base formation and nucleophilic attack.

Experimental Protocol: Strecker Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the Strecker reaction. Specific details may vary based on the original, proprietary synthesis methods.

Materials:

-

d-Amphetamine

-

Benzaldehyde

-

Potassium cyanide (KCN) or other cyanide source

-

A suitable solvent (e.g., ethanol, methanol)

-

An acid catalyst (optional, for Schiff base formation)

-

Apparatus for chemical synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Apparatus for purification (e.g., column chromatography, recrystallization)

Procedure:

-

Schiff Base Formation:

-

Dissolve d-amphetamine and an equimolar amount of benzaldehyde in a suitable solvent in a round-bottom flask.

-

The reaction mixture is stirred, often at room temperature or with gentle heating, to promote the condensation reaction and formation of the Schiff base (benzalamphetamine). This step involves the nucleophilic addition of the amine group of amphetamine to the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

-

Cyanide Addition (Strecker Reaction):

-

Once the Schiff base formation is complete, a solution of potassium cyanide in water or another suitable solvent is added to the reaction mixture.

-

The cyanide anion acts as a nucleophile and attacks the imine carbon of the Schiff base.

-

The reaction is typically stirred for several hours at room temperature or with gentle heating to ensure complete reaction.

-

-

Work-up and Purification:

-

After the reaction is complete, the reaction mixture is worked up to isolate the crude this compound. This may involve extraction with an organic solvent and washing with water to remove inorganic salts.

-

The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

-

Characterization: The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacology and Mechanism of Action

This compound's pharmacological effects are almost entirely attributable to its in vivo conversion to d-amphetamine.[1] Studies using radiolabeled this compound have confirmed that the intact molecule passes into the circulation to a very small extent (no more than 2% of the total radioactivity in the blood).[1] The primary metabolic step is the cleavage of the this compound molecule into its constituent parts: amphetamine and benzaldehyde.[1] The released amphetamine is then responsible for the observed stimulant effects.

Metabolic Conversion of this compound to Amphetamine

Caption: In vivo metabolic conversion of this compound to its active metabolite.

The amphetamine produced from the metabolism of this compound exerts its effects by increasing the levels of monoamine neurotransmitters—primarily dopamine (DA) and norepinephrine (NE), and to a lesser extent serotonin (5-HT)—in the synaptic cleft. This is achieved through a multi-faceted mechanism of action at the presynaptic nerve terminal.

Signaling Pathways of Amphetamine

Amphetamine's mechanism of action involves several key interactions with components of the monoaminergic system:

-

Inhibition of Monoamine Transporters: Amphetamine is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It competitively inhibits the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the presynaptic terminal, amphetamine disrupts the storage of monoamines in synaptic vesicles by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2). This leads to an increase in the cytosolic concentration of dopamine, norepinephrine, and serotonin.

-

Reverse Transport (Efflux): The increased cytosolic concentration of monoamines, coupled with amphetamine's interaction with the monoamine transporters, leads to the reversal of transporter function. Instead of taking up monoamines from the synapse, DAT, NET, and SERT begin to transport them out of the presynaptic neuron and into the synaptic cleft.

-

Trace Amine-Associated Receptor 1 (TAAR1) Activation: Amphetamine is an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1). Activation of TAAR1 initiates a signaling cascade that can lead to the phosphorylation of DAT, which can further promote dopamine efflux.

Caption: Amphetamine's mechanism of action at the presynaptic terminal.

Quantitative Pharmacological Data

As this compound's activity is dependent on its conversion to amphetamine, the relevant quantitative pharmacological data pertains to the interaction of amphetamine with its molecular targets.

| Target | Ligand | Ki (nM) | IC50 (nM) | Species | Reference |

| DAT | d-Amphetamine | 600 | - | Human | [2] |

| NET | d-Amphetamine | 70-100 | - | Human | [2] |

| SERT | d-Amphetamine | 20,000-40,000 | 570,000 | Human/Rat | [2][3] |

| DAT | d-Amphetamine | - | 34 | Rat | [2] |

| NET | d-Amphetamine | - | 39 | Rat | [2] |

| SERT | d-Amphetamine | - | 3,800 | Rat | [2] |

Pharmacokinetics

Due to its rapid and extensive metabolism, specific pharmacokinetic data for this compound is limited. The pharmacokinetic profile is largely reflective of the release and subsequent disposition of d-amphetamine. The following table summarizes typical pharmacokinetic parameters for immediate-release d-amphetamine formulations.

| Parameter | Value | Species | Reference |

| Tmax (oral) | 2-3 hours | Human | |

| Oral Bioavailability | High | Human | |

| Volume of Distribution | 4 L/kg | Human | |

| Plasma Protein Binding | < 20% | Human | |

| Elimination Half-life | 6-12 hours | Human |

Experimental Methodologies for Pharmacological Characterization

The pharmacological effects of this compound and its active metabolite, amphetamine, are characterized using a variety of in vitro and in vivo experimental models.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the reuptake of monoamines by their respective transporters.

Principle: Cells (e.g., HEK293) are genetically engineered to express a specific monoamine transporter (DAT, NET, or SERT). These cells are then incubated with a radiolabeled monoamine substrate (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the cells is measured, and the concentration of the test compound that inhibits uptake by 50% (IC50) is determined.

Generalized Protocol:

-

Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Assay:

-

The cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer.

-

Cells are pre-incubated with varying concentrations of the test compound or a known inhibitor (for control) for a short period.

-

A solution containing the radiolabeled substrate (e.g., [3H]dopamine for DAT) is added to initiate uptake.

-

The incubation is allowed to proceed for a defined period at a controlled temperature.

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

-

Measurement:

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition of uptake is calculated for each concentration of the test compound.

-

The IC50 value is determined by fitting the data to a dose-response curve.

-

In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing a dynamic measure of drug-induced changes in neurotransmission.

Principle: A small, semi-permeable microdialysis probe is surgically implanted into a specific brain region (e.g., the striatum or nucleus accumbens). A physiological solution (artificial cerebrospinal fluid) is slowly perfused through the probe. Neurotransmitters and other small molecules in the extracellular fluid diffuse across the probe's membrane and into the perfusate, which is then collected and analyzed.

Generalized Protocol:

-

Surgery: Anesthetized animals (e.g., rats) are stereotaxically implanted with a guide cannula directed at the brain region of interest.

-

Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Baseline Collection: Artificial cerebrospinal fluid is perfused through the probe at a constant, slow flow rate. After a stabilization period, baseline samples of the dialysate are collected at regular intervals.

-

Drug Administration: The test compound (e.g., amphetamine) is administered to the animal (e.g., via intraperitoneal injection).

-

Sample Collection: Dialysate samples continue to be collected at regular intervals following drug administration.

-

Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

-

Data Analysis: The changes in neurotransmitter concentrations over time are expressed as a percentage of the baseline levels.

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

This compound represents a fascinating chapter in the history of psychopharmacology, illustrating the concept of prodrug design to modulate the pharmacokinetic properties of a known active substance. Its development in the 1970s was a logical extension of the extensive research into amphetamine and its derivatives. While its clinical utility was ultimately limited by the same abuse potential as its parent compound, the study of this compound has provided valuable insights into the metabolism and disposition of amphetamine-type stimulants. The rapid and efficient in vivo conversion of this compound to d-amphetamine underscores the profound influence of the latter on the central nervous system, a mechanism that continues to be a subject of intense research for both its therapeutic potential and its implications in substance use disorders.

References

- 1. Determination of amphetamine in rat brain by in vivo microdialysis and ion-pairing liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Amfetaminil as a Prodrug for Amphetamine: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of amfetaminil, a stimulant drug that functions as a prodrug for amphetamine. Developed in the 1970s, this compound was utilized for conditions such as Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and obesity.[1][2] Its clinical use has been largely discontinued due to issues with abuse.[2] This document details the chemical synthesis, metabolic conversion, and the resulting pharmacokinetic and pharmacodynamic profile of its active metabolite, amphetamine. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction

This compound (N-cyanobenzylamphetamine) is a synthetic derivative of amphetamine.[2] It belongs to a class of compounds known as prodrugs, which are pharmacologically inactive substances that are converted into active drugs through metabolic processes within the body.[1] The primary pharmacological effects of this compound are mediated by its rapid and extensive conversion to its principal active metabolite, d-amphetamine.[1] This indirect delivery mechanism can alter the onset and duration of pharmacological effects compared to the direct administration of amphetamine.[1]

Chemical Properties and Synthesis

This compound, or 2-phenyl-2-(1-phenylpropan-2-ylamino)acetonitrile, is a molecule with two stereogenic centers, resulting in four possible stereoisomers.[2]

Synthesis Protocol: The synthesis of this compound is a two-step process related to the Strecker reaction.[1][2]

-

Step 1: Schiff Base Formation: The process begins with a condensation reaction between amphetamine and benzaldehyde. This reaction forms an imine, specifically benzalamphetamine, through the nucleophilic addition of amphetamine's amine group to the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule.[1][2]

-

Step 2: Nucleophilic Cyanide Attack: A cyanide anion (e.g., from sodium or potassium cyanide) performs a nucleophilic attack on the imine formed in the previous step. This results in the formation of this compound.[1][2]

Mechanism of Action: The Prodrug Concept

This compound's identity as a prodrug is central to its function.[1] Following administration, it undergoes metabolic cleavage in the body to yield its constituent parts: amphetamine, which is the active pharmacological agent, and benzaldehyde.[1]

References

Stereoisomers of Amfetaminil and their properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfetaminil, a psychostimulant of the phenethylamine and amphetamine chemical classes, presents a complex stereochemical landscape due to its two chiral centers. As a metabolic precursor to amphetamine, the pharmacological activity of this compound is intrinsically linked to the stereochemistry of its resulting metabolites. This technical guide provides a comprehensive overview of the stereoisomers of this compound, leveraging the extensive research on its primary metabolite, amphetamine, to infer the synthesis, separation, and pharmacological properties of this compound's stereoisomers. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of this compound and related compounds, highlighting the critical role of stereochemistry in their mechanism of action and therapeutic potential.

Introduction to this compound and its Stereoisomerism

This compound, or N-benzhydryl-α-methylphenethylamine, is a stimulant drug that was developed in the 1960s. Structurally, it is a derivative of amphetamine with a bulky benzhydryl group attached to the nitrogen atom. This compound is metabolized in the body to amphetamine and benzaldehyde.[1] The stimulant effects of this compound are primarily attributed to the resulting amphetamine.

The this compound molecule possesses two chiral centers, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). These stereoisomers can be grouped into two pairs of enantiomers, which are in a diastereomeric relationship with each other. The threo and erythro nomenclature is used to describe the relative stereochemistry of the two chiral centers.

Due to the limited availability of specific research on the individual stereoisomers of this compound, this guide will extensively reference the well-documented properties of the stereoisomers of its active metabolite, amphetamine, to provide a predictive framework for understanding the potential characteristics of this compound's stereoisomers. The dextrorotary (d) and levorotary (l) isomers of amphetamine, corresponding to the (S)- and (R)-enantiomers respectively, exhibit distinct pharmacological profiles.[2]

Synthesis and Separation of Stereoisomers

Stereoselective Synthesis

Stereoselective synthesis aims to produce a single stereoisomer. For amphetamine and its derivatives, this can be achieved through methods such as the use of chiral auxiliaries or asymmetric hydrogenation. One common approach involves the reductive amination of a prochiral ketone using a chiral amine as a resolving agent.

Hypothetical Stereoselective Synthesis of an this compound Stereoisomer

A plausible route to a specific stereoisomer of this compound would involve the reaction of a single enantiomer of amphetamine with benzaldehyde to form the corresponding imine, followed by reduction. To obtain a specific diastereomer, a stereoselective reduction method would be necessary.

Chiral Separation

For racemic mixtures, chiral separation techniques are employed to isolate the individual stereoisomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used method for the enantiomeric separation of amphetamines.[3][4] Supercritical fluid chromatography (SFC) has also been shown to be an effective technique.

Experimental Protocol: Chiral HPLC Separation of Amphetamine Enantiomers

The following protocol is adapted from established methods for the separation of amphetamine enantiomers and can serve as a starting point for the development of a separation method for this compound stereoisomers.

-

Column: A chiral stationary phase column, such as one based on a cyclodextrin or a polysaccharide derivative, is used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typically used. The exact ratio is optimized to achieve the best separation.

-

Detection: UV detection at a wavelength where the compounds absorb is commonly used.

-

Sample Preparation: The sample is dissolved in the mobile phase and injected onto the column.

-

Analysis: The retention times of the different stereoisomers are compared to those of known standards to identify and quantify each isomer.

Pharmacological Properties of Stereoisomers

The pharmacological effects of amphetamine stereoisomers are well-characterized and provide a strong basis for predicting the activity of this compound stereoisomers. The primary mechanism of action of amphetamine is the release of monoamine neurotransmitters, particularly dopamine and norepinephrine, from presynaptic nerve terminals.

Receptor Binding and Neurotransmitter Release

The stereoisomers of amphetamine exhibit different potencies in their effects on dopamine and norepinephrine systems. d-Amphetamine is generally more potent than l-amphetamine in eliciting dopamine release, which is thought to mediate the central stimulant and euphoric effects.[2] l-Amphetamine has a relatively greater effect on norepinephrine release, contributing more to the peripheral cardiovascular effects.

| Stereoisomer | Primary Neurotransmitter Effect | Relative Potency (Dopamine Release) | Relative Potency (Norepinephrine Release) |

| d-Amphetamine | Potent dopamine and norepinephrine releaser | High | Moderate |

| l-Amphetamine | Norepinephrine and dopamine releaser | Lower | High |

Note: This table summarizes the general properties of amphetamine enantiomers. The specific activities of this compound stereoisomers would need to be determined experimentally.

In Vivo Effects

The differential effects of amphetamine stereoisomers on neurotransmitter systems translate to distinct behavioral and physiological effects in vivo.

-

d-Amphetamine: Exhibits potent central stimulant effects, including increased locomotor activity, enhanced alertness, and euphoria. It is the primary isomer responsible for the therapeutic effects in ADHD and narcolepsy.

-

l-Amphetamine: Has more pronounced peripheral effects, such as increased blood pressure and heart rate, with less potent central stimulant effects compared to the d-isomer.

The behavioral effects of the individual stereoisomers of this compound would likely be a function of the rate and stereochemical outcome of their metabolism to amphetamine.

| Stereoisomer | Predicted Primary In Vivo Effect |

| Metabolizes to d-Amphetamine | Potent central stimulation |

| Metabolizes to l-Amphetamine | More pronounced peripheral effects |

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound stereoisomers would be analogous to those used for amphetamine.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound stereoisomers to monoamine transporters.

-

Preparation of Membranes: Cell membranes expressing the dopamine transporter (DAT) or norepinephrine transporter (NET) are prepared from cultured cells or brain tissue.

-

Radioligand Binding: The membranes are incubated with a radiolabeled ligand that binds to the transporter of interest (e.g., [³H]WIN 35,428 for DAT).

-

Competition Assay: The assay is performed in the presence of increasing concentrations of the unlabeled this compound stereoisomer.

-

Measurement of Radioactivity: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is calculated to determine the binding affinity.

In Vivo Microdialysis

Objective: To measure the effects of this compound stereoisomers on extracellular levels of dopamine and norepinephrine in the brain of a living animal.

-

Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., the striatum or nucleus accumbens).

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after administration of the this compound stereoisomer.

-

Neurotransmitter Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are measured using HPLC with electrochemical detection.

-

Data Analysis: The changes in neurotransmitter levels over time are analyzed to determine the effect of the drug.

Conclusion

The stereoisomers of this compound represent a significant area for further research. While direct experimental data on the individual stereoisomers are scarce, the extensive knowledge of amphetamine stereoisomers provides a robust framework for predicting their synthesis, separation, and pharmacological properties. Future studies should focus on the stereoselective synthesis and chiral separation of the four this compound stereoisomers to enable a thorough investigation of their individual pharmacological profiles. A deeper understanding of the stereochemistry of this compound and its metabolites will be crucial for elucidating its complete mechanism of action and for the potential development of novel therapeutics with improved efficacy and safety profiles.

References

The Neuropharmacological Cascade: A Technical Guide to the Mechanism of Action of Amfetaminil Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfetaminil, a stimulant developed in the 1970s, functions as a prodrug, undergoing rapid and extensive metabolism to exert its pharmacological effects. This technical guide provides an in-depth exploration of the mechanisms of action of its primary and secondary active metabolites. The core psychoactive properties of this compound are attributable to its principal metabolite, amphetamine, and further modulated by subsequent metabolites including 4-hydroxyamphetamine, norephedrine, and 4-hydroxynorephedrine. This document details the metabolic pathways, delineates the complex interactions of these metabolites with key neurochemical targets—including monoamine transporters (DAT, NET, SERT), vesicular monoamine transporter 2 (VMAT2), and trace amine-associated receptor 1 (TAAR1)—and summarizes their functional consequences on monoaminergic neurotransmission. Methodologies for the key experimental protocols used to elucidate these mechanisms are provided, alongside quantitative data and visual representations of the critical pathways.

Metabolism of this compound

This compound (α-phenyl-α-N-(β-phenyl-isopropyl)-aminoacetonitrile) is pharmacologically inactive itself. Following administration, it is rapidly and almost completely cleaved into its constituent components. This metabolic activation is a critical first step in its mechanism of action.

The primary metabolic event is the hydrolysis of the this compound molecule, yielding amphetamine, benzaldehyde, and hydrocyanic acid. Amphetamine is the principal active metabolite responsible for the majority of the compound's central nervous system stimulant effects.

Amphetamine itself undergoes further extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6, along with other enzymes.[1][2][3][4] This process generates a series of secondary metabolites, several of which are pharmacologically active and contribute to the overall pharmacological profile.

The main metabolic pathways for amphetamine include:

-

Aromatic Hydroxylation: CYP2D6 catalyzes the hydroxylation of the phenyl ring at the para (4) position to form 4-hydroxyamphetamine (p-hydroxyamphetamine, POHA), a significant active metabolite.[3][5]

-

Aliphatic (β) Hydroxylation: Dopamine β-hydroxylase (DBH) can hydroxylate the β-carbon of the amphetamine side chain to produce norephedrine .[1][6]

-

Oxidative Deamination: This pathway leads to the formation of phenylacetone, which is further metabolized to benzoic acid and its conjugate, hippuric acid.[1][2]

-

N-Acetylation: While N-acetylamphetamine can be detected, it is generally considered a minor metabolite with low biological activity, or in some cases, an analytical artifact.[7][8]

The active metabolite 4-hydroxyamphetamine can be further metabolized by DBH to form 4-hydroxynorephedrine .[1][5][6]

Core Mechanism of Action: Amphetamine

The primary pharmacological activity stems from amphetamine's powerful modulation of monoamine neurotransmission. It increases the extracellular concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT), through a multi-target mechanism in the presynaptic neuron.[3][9]

Key Molecular Targets:

-

Plasma Membrane Monoamine Transporters (DAT, NET, SERT): Amphetamine acts as a competitive substrate for these transporters.[3][9] By competing with endogenous monoamines for reuptake, it effectively inhibits their clearance from the synaptic cleft. More importantly, its interaction facilitates reverse transport, or efflux, causing the transporters to pump monoamines out of the neuron and into the synapse.[3]

-

Vesicular Monoamine Transporter 2 (VMAT2): Amphetamine, being a weak base, can diffuse into synaptic vesicles and disrupt the proton gradient necessary for VMAT2 to sequester monoamines from the cytoplasm. It also acts as a VMAT2 substrate, further inhibiting the uptake of DA, NE, and 5-HT into vesicles.[10][11] This leads to a significant increase in cytosolic monoamine concentrations.

-

Trace Amine-Associated Receptor 1 (TAAR1): Amphetamine is an agonist at this intracellular G-protein coupled receptor.[12][13] TAAR1 activation initiates downstream signaling cascades (via PKA and PKC) that can lead to the phosphorylation of DAT. This phosphorylation can induce non-competitive reuptake inhibition (transporter internalization) and promote transporter-mediated dopamine efflux.[12]

-

Monoamine Oxidase (MAO): Amphetamine can also act as a weak inhibitor of MAO, the enzyme responsible for degrading cytosolic monoamines.[9] This action further contributes to the buildup of cytoplasmic neurotransmitter levels.

The synergistic effect of VMAT2 and MAO inhibition creates a high concentration of monoamines in the neuronal cytoplasm, which is then expelled into the synaptic cleft via amphetamine-induced reverse transport through DAT, NET, and SERT.

Pharmacology of Secondary Metabolites

4-Hydroxyamphetamine (POHA)

4-Hydroxyamphetamine is an active sympathomimetic metabolite that contributes to the overall effects. Its primary mechanisms include:

-

Norepinephrine Release: It acts as an indirect sympathomimetic agent, potently inducing the release of norepinephrine from adrenergic nerve terminals.[14]

-

Serotonin Release: It has also been identified as a serotonin releasing agent.[14]

-

TAAR1 Agonism: Like its parent compound, 4-hydroxyamphetamine is an agonist of TAAR1.[13]

-

Toxicity: In vitro studies using human dopaminergic cells have shown that 4-hydroxyamphetamine is significantly less toxic than amphetamine.[15][16]

Norephedrine

Norephedrine is a sympathomimetic amine that primarily acts on adrenergic receptors.

-

Adrenergic Agonism: It acts on α-adrenergic receptors to cause vasoconstriction, contributing to the peripheral cardiovascular effects observed after amphetamine administration.

4-Hydroxynorephedrine (PHN)

This metabolite is produced from both 4-hydroxyamphetamine and norephedrine and is also an active sympathomimetic.[5]

-

False Neurotransmitter: It has been described as a "false neurotransmitter" as it can be taken up into adrenergic neurons and stored in vesicles, being released alongside endogenous norepinephrine.

-

Toxicity: While less toxic than amphetamine, in vitro studies show it is more toxic than 4-hydroxyamphetamine, potentially contributing to the long-term neurotoxic effects of amphetamine due to its longer persistence in the brain.[15][16]

Quantitative Pharmacological Data

Summarizing quantitative data for this compound metabolites is challenging due to significant variability in reported values across different studies, species, and experimental conditions (e.g., binding vs. uptake inhibition assays). The following table presents available data to provide a general overview of potencies. Direct comparison between values from different sources should be made with caution.

| Compound | Target | Assay Type | Value | Species | Reference |

| d-Amphetamine | NET | Uptake Inhibition (Ki) | ~0.07 - 0.1 µM | Human / Mouse | |

| DAT | Uptake Inhibition (Ki) | ~0.6 µM | Human / Mouse | ||

| SERT | Uptake Inhibition (Ki) | ~20 - 40 µM | Human / Mouse | ||

| 4-Hydroxyamphetamine | TAAR1 | cAMP Accumulation (EC50) | ~0.2 µM | Rat | [13] |

| Methamphetamine | TAAR1 | cAMP Accumulation (EC50) | 0.89 µM (S-isomer) | Rat | [13] |

| DAT | Uptake Inhibition (IC50) | 371 ± 55 nM | Mouse | [10] |

Key Experimental Protocols

The mechanisms described above have been elucidated using a combination of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays measure the affinity of a drug for a specific receptor or transporter.

-

Objective: To determine the binding affinity (Ki) of this compound metabolites for monoamine transporters (DAT, NET, SERT) or VMAT2.

-

Methodology:

-

Membrane Preparation: Tissues (e.g., rat striatum for DAT) or cells expressing the target transporter are homogenized and centrifuged to isolate a membrane fraction rich in the target protein. Protein concentration is quantified.

-

Incubation: A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in a buffer solution.

-

Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., amphetamine). A parallel set of tubes containing a high concentration of a known potent ligand is used to define non-specific binding.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Synaptosome Neurotransmitter Uptake/Release Assays

These assays measure the functional effect of a drug on transporter activity.

-

Objective: To determine the potency of this compound metabolites to inhibit monoamine uptake (IC₅₀) or stimulate release (EC₅₀).

-

Methodology:

-

Synaptosome Preparation: Brain tissue (e.g., striatum) is homogenized in an isotonic sucrose solution. The homogenate undergoes differential centrifugation to pellet and isolate synaptosomes, which are resealed presynaptic nerve terminals.

-

Uptake Inhibition Assay: Synaptosomes are incubated with a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound. The reaction is terminated, and the amount of radioactivity taken up into the synaptosomes is measured.

-

Release (Efflux) Assay: Synaptosomes are first pre-loaded by incubation with a radiolabeled monoamine. After washing, the pre-loaded synaptosomes are exposed to varying concentrations of the test compound (e.g., amphetamine). The amount of radioactivity released from the synaptosomes into the buffer is measured over time.

-

Data Analysis: Data are plotted to determine the IC₅₀ for uptake inhibition or the EC₅₀ for stimulated release.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

-

Objective: To measure the effect of systemic administration of this compound or its metabolites on extracellular dopamine and norepinephrine concentrations in specific brain regions (e.g., striatum, prefrontal cortex).

-

Methodology:

-

Probe Implantation: A microdialysis probe (a semipermeable membrane) is stereotaxically implanted into the target brain region of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sampling: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF. The resulting fluid (the dialysate) is collected at regular intervals (e.g., every 10-20 minutes).

-

Analysis: The concentration of monoamines in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Baseline neurotransmitter levels are established before drug administration. Following drug injection, changes in neurotransmitter concentrations are measured over time and expressed as a percentage of the baseline.

-

Conclusion

The mechanism of action of this compound is a multi-stage process, initiated by its rapid conversion to the primary active metabolite, amphetamine. Amphetamine orchestrates a profound increase in synaptic monoamine levels through a complex interplay of actions on plasma membrane transporters (DAT, NET), vesicular transporters (VMAT2), and intracellular signaling pathways (TAAR1). The secondary active metabolites, including 4-hydroxyamphetamine and 4-hydroxynorephedrine, further contribute to and modulate the overall pharmacological profile, particularly concerning noradrenergic effects and potential long-term neurotoxicity. A comprehensive understanding of this metabolic and neuropharmacological cascade is essential for the continued development of novel therapeutics targeting monoaminergic systems.

References

- 1. Comparative Untargeted Metabolomics Analysis of the Psychostimulants 3,4-Methylenedioxy-Methamphetamine (MDMA), Amphetamine, and the Novel Psychoactive Substance Mephedrone after Controlled Drug Administration to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative studies of various amphetamine analogues demonstrating different interactions with the metabolism of the catecholamines in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-Hydroxynorephedrine - Wikipedia [en.wikipedia.org]

- 5. Amphetamine - Wikipedia [en.wikipedia.org]

- 6. Human Metabolome Database: Showing metabocard for N-Acetylamphetamine (HMDB0341347) [hmdb.ca]

- 7. Acetamide, N-(α-methylphenethyl)- [webbook.nist.gov]

- 8. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Biogenic Amine Transporters in Trace Amine–Associated Receptor 1 Regulation of Methamphetamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trace amine-associated receptor 1 regulation of methamphetamine-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]

- 14. Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

A Comparative Analysis of the Pharmacokinetics of Amfetaminil and Amphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the pharmacokinetic profiles of amfetaminil and its active metabolite, amphetamine. This compound, a central nervous system stimulant, functions as a prodrug, undergoing metabolic conversion to amphetamine. Understanding the distinct pharmacokinetic properties of both compounds is crucial for research, drug development, and clinical application.

Executive Summary

Amphetamine is a well-characterized psychostimulant with extensive pharmacokinetic data available. It is readily absorbed orally, widely distributed in the body, and primarily metabolized by the hepatic enzyme CYP2D6. Its elimination half-life is stereoselective and significantly influenced by urinary pH. In contrast, this compound's primary pharmacokinetic characteristic is its role as a precursor to amphetamine. After administration, it is converted to amphetamine, and therefore, the systemic exposure is predominantly to the active metabolite. Quantitative pharmacokinetic data for the intact this compound molecule is limited, as its conversion is a rapid and primary metabolic step. This guide summarizes the available quantitative data, details the experimental methodologies for their study, and provides visual representations of key metabolic and experimental processes.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for amphetamine. Due to its nature as a prodrug, specific pharmacokinetic data for this compound as a distinct entity in systemic circulation is not well-documented in publicly available literature. The primary focus of studies on this compound is the resulting pharmacokinetic profile of its active metabolite, amphetamine.

Table 1: Pharmacokinetic Parameters of Amphetamine

| Parameter | Value | Species | Citation |

| Bioavailability (Oral) | >75% - ~90% | Human | [1][2] |

| Time to Peak Plasma Concentration (Tmax) - Immediate Release | 1 - 3 hours | Human | [1] |

| Time to Peak Plasma Concentration (Tmax) - Extended Release | ~5 - 7 hours | Human | [3][4] |

| Elimination Half-Life (t½) | d-amphetamine: 9 - 11 hoursl-amphetamine: 11 - 14 hoursHighly dependent on urinary pH (7-34 hours) | Human | [1][5] |

| Volume of Distribution (Vd) | ~4 L/kg | Human | [6] |

| Plasma Protein Binding | ~20% | Human | [1][6] |

| Metabolism | Primarily hepatic via CYP2D6 | Human | [1] |

| Route of Elimination | Mainly renal (urine) | Human | [1] |

Metabolic Pathways

This compound is metabolized to amphetamine and benzaldehyde. Amphetamine itself undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme CYP2D6. The main metabolic pathways for amphetamine include aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation.

Experimental Protocols

The determination of pharmacokinetic parameters for this compound and amphetamine involves in vivo studies followed by bioanalytical quantification of the compounds in biological matrices.

In Vivo Pharmacokinetic Study in a Rodent Model

A representative experimental protocol for an in vivo pharmacokinetic study in rats is outlined below. This protocol is a synthesis of methodologies described in the scientific literature.

-

Animal Model: Male Sprague-Dawley rats (250-300g) are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.[7]

-

Drug Administration:

-

This compound or amphetamine is administered orally (p.o.) via gavage or intravenously (i.v.) via the tail vein.

-

Doses are calculated based on the body weight of the animal. For preclinical studies, doses can range, for example, from 1.0 to 2.0 mg/kg for amphetamine.[8]

-

-

Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points.

-

A typical sampling schedule would be: pre-dose, and at 5, 15, 30, 60, 120, 240, 480, and 720 minutes post-dose.[7]

-

Blood is collected from the tail vein or via a cannulated vessel into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation (e.g., 1100g for 10 minutes) and stored at -80°C until analysis.[9]

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and clearance.

Bioanalytical Method for Quantification in Plasma

The quantification of amphetamine in plasma is typically performed using hyphenated chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.2.1 Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Aliquot Plasma: An aliquot of the plasma sample (e.g., 0.5 mL) is taken.

-

Internal Standard: A known concentration of a deuterated internal standard (e.g., d11-amphetamine) is added to each sample, calibrator, and quality control sample.[10]

-

Alkalinization: The sample is made alkaline (e.g., with a borate buffer to pH 9.3) to ensure amphetamine is in its unionized, lipid-soluble form.[11]

-

Extraction: An organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol) is added. The mixture is vortexed or rotated to facilitate the transfer of the analyte from the aqueous plasma to the organic layer.[11][12]

-

Separation: The sample is centrifuged to separate the aqueous and organic layers.

-

Evaporation: The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in a small volume of a solvent compatible with the chromatographic system.

4.2.2 Derivatization for GC-MS Analysis

For GC-MS analysis, a derivatization step is often necessary to improve the chromatographic properties of amphetamine.

-

Reagent Addition: A derivatizing agent, such as trifluoroacetic anhydride (TFA) or pentafluoropropionic anhydride (PFPA), is added to the reconstituted extract.[1]

-

Reaction: The mixture is heated (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.[1]

-

Injection: An aliquot of the derivatized sample is injected into the GC-MS system.

4.2.3 Chromatographic and Mass Spectrometric Conditions

-

GC-MS: A capillary column is used for separation. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte and the internal standard.[1]

-

LC-MS/MS: A C18 column is commonly used for separation with a gradient elution of a mobile phase (e.g., methanol and 0.1% formic acid). Detection is achieved using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.[12]

Conclusion

The pharmacokinetics of this compound are intrinsically linked to its rapid conversion to amphetamine. Consequently, understanding the pharmacokinetic profile of amphetamine is paramount when evaluating the effects of this compound. Amphetamine exhibits predictable absorption and distribution, with a metabolically driven elimination that is sensitive to physiological variables such as urinary pH and genetic polymorphisms in CYP2D6. The experimental protocols outlined provide a framework for the preclinical and bioanalytical assessment of these compounds, forming a basis for further research and development in this area. This guide serves as a foundational resource for professionals engaged in the study of this compound, amphetamine, and related compounds.

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. Amphetamine - Wikipedia [en.wikipedia.org]

- 3. Determination of amphetamine, methamphetamine and desmethyldeprenyl in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single-dose pharmacokinetics of amphetamine extended-release tablets compared with amphetamine extended-release oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Pharmacokinetics of Methamphetamine Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Time-dependent effects of amphetamine on feeding in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Ultra-performance liquid chromatography-tandem mass spectrometry method for the analysis of amphetamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid GC-MS confirmation of amphetamines in urine by extractive acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biotransformation of Amfetaminil to d-Amphetamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfetaminil, a psychostimulant drug, undergoes rapid and extensive biotransformation in vivo, serving as a prodrug to the pharmacologically active d-amphetamine. This technical guide provides a comprehensive overview of the metabolic conversion of this compound, detailing the quantitative aspects of this transformation, the experimental methodologies used to elucidate the process, and the enzymatic pathways involved. Through a synthesis of existing research, this document aims to be a critical resource for professionals in pharmacology, toxicology, and drug development.

Introduction

This compound (N-cyano-α-methylphenethylamine) is a stimulant of the phenethylamine and amphetamine chemical classes. Developed in the 1960s, it has been used as an anorectic and for the treatment of fatigue and narcolepsy. Its pharmacological effects are primarily attributed to its rapid metabolic conversion to d-amphetamine, a potent central nervous system (CNS) stimulant. Understanding the biotransformation of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic profile, as well as for forensic and clinical analysis. This guide will delve into the core aspects of this metabolic process.

Biotransformation Pathway of this compound

The primary metabolic fate of this compound is its cleavage into its constituent molecules: d-amphetamine, benzaldehyde, and hydrocyanic acid.[1] This initial and rapid conversion is a critical step in the bioactivation of the drug.

Initial Hydrolysis of this compound

In vivo studies, primarily in rats, have demonstrated that this compound is very unstable, with only 1-2% of the parent compound detectable in the blood within 5 to 90 minutes of administration.[1] The primary biotransformation is a hydrolysis reaction that breaks the this compound molecule apart.

Caption: Biotransformation of this compound.

Subsequent Metabolism of Cleavage Products

Following the initial cleavage, the resulting molecules undergo further metabolism:

-

d-Amphetamine: The pharmacologically active component, d-amphetamine, enters the systemic circulation and crosses the blood-brain barrier to exert its stimulant effects. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[2] The main metabolic pathways for amphetamine include aromatic hydroxylation to form 4-hydroxyamphetamine and N-dealkylation.[3] These metabolites can then be conjugated, for instance with glucuronic acid, to facilitate their excretion.[1]

-

Benzaldehyde: This aromatic aldehyde is rapidly oxidized to benzoic acid, which is then conjugated with glycine to form hippuric acid and subsequently excreted in the urine.[1]

-

Hydrocyanic Acid: The fate of the cyanide moiety is less well-documented in the context of this compound metabolism but is generally detoxified in the body by conversion to thiocyanate.

Quantitative Data on this compound Biotransformation

Quantitative data on the conversion of this compound to d-amphetamine in humans is limited. However, animal studies provide significant insights into the efficiency and speed of this process. The following tables summarize the available quantitative data.

Table 1: In Vivo Distribution and Metabolism of Radiolabeled this compound in Rats [1]

| Tissue/Fluid | Time Post-Administration | Unchanged this compound (% of Total Radioactivity) | Major Radioactive Components |

| Blood | 5-90 min | 1-2% | Amphetamine, p-OH-amphetamineglucuronide, Hippuric Acid |

| Brain | 5-90 min | Minimal, if any | Amphetamine (>90% of total activity) |

| Adipose Tissue | 5-90 min | Enriched (Isotope ratio similar to administered drug) | This compound |

| Urine | Not specified | Not detected | Amphetamine, p-OH-amphetamineglucuronide, Hippuric Acid |

Experimental Protocols

The following sections detail the methodologies employed in key studies that have investigated the biotransformation of this compound.

In Vivo Metabolism Study in Rats

This protocol is based on the methodology described in the study by Kohl et al. (1976).[1]

Objective: To determine the metabolic fate of this compound in rats using radiolabeled compounds.

Experimental Workflow:

Caption: Workflow for In Vivo this compound Metabolism Study.

Methodology Details:

-

Subjects: Male rats.

-

Radiolabeling: this compound was synthesized with tritium (³H) on the amphetamine portion of the molecule and carbon-14 (¹⁴C) on the benzaldehyde portion. This dual-labeling approach allowed for the differential tracking of the two main cleavage products.

-

Administration: The radiolabeled this compound was administered to the rats either orally (p.o.) or intraperitoneally (i.p.).

-

Sample Collection: Blood, brain, adipose tissue, and urine were collected at various time points (5 to 90 minutes) after administration.

-

Extraction: Tissues and fluids were processed to extract the parent drug and its metabolites.

-

Analytical Method: Thin Layer Chromatography (TLC) was used to separate the different radioactive compounds. The amount of radioactivity in each separated spot was then quantified using liquid scintillation counting to determine the relative proportions of this compound and its metabolites.

Analytical Methods for Quantification of Amphetamine and Metabolites

For the quantitative analysis of amphetamine and its metabolites in biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.

Table 2: Typical GC-MS Protocol for Amphetamine Analysis

| Step | Description |

| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To isolate amphetamines from the biological matrix (urine, blood). |

| Derivatization | Reaction with a derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA): To increase the volatility and thermal stability of the analytes for GC analysis. |

| GC Separation | Capillary Column: A non-polar or medium-polarity column is typically used to separate the derivatized amphetamines. |

| MS Detection | Electron Ionization (EI) and Selected Ion Monitoring (SIM): EI is used to fragment the molecules, and SIM is used to selectively monitor characteristic fragment ions for high sensitivity and specificity. |

Conclusion

The biotransformation of this compound is a rapid and efficient process that primarily serves to deliver d-amphetamine to the systemic circulation. The initial hydrolytic cleavage is the rate-determining step in the release of the active compound. Subsequent metabolism of d-amphetamine is mediated by the polymorphic CYP2D6 enzyme, which can lead to inter-individual variability in its pharmacokinetic profile. The quantitative data, though primarily from animal studies, strongly supports the characterization of this compound as a prodrug. The detailed experimental protocols provided herein offer a foundation for researchers designing future studies to further elucidate the nuances of this compound metabolism, particularly in humans. This in-depth understanding is essential for the safe and effective therapeutic use of this compound and for the accurate interpretation of toxicological findings.

References

The Prodrug Amfetaminil: A Technical Deep-Dive into its Impact on Intracellular Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfetaminil, a central nervous system stimulant, primarily functions as a prodrug, being rapidly metabolized to its active form, amphetamine. This guide provides an in-depth technical examination of the intracellular signaling cascades significantly affected by amphetamine. By engaging with key neuronal proteins, amphetamine initiates a complex network of downstream signaling events that modulate neuronal function. This document outlines the core molecular interactions, presents quantitative data on these interactions, details relevant experimental methodologies, and provides visual representations of the affected signaling pathways to support advanced research and drug development efforts.

Primary Molecular Targets of Amphetamine

Amphetamine's pharmacological effects are initiated by its interaction with several key proteins involved in monoamine neurotransmission.

Monoamine Transporters: DAT, NET, and SERT

Amphetamine acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and, to a lesser extent, the serotonin transporter (SERT).[1] This interaction has a dual effect:

-

Competitive Inhibition of Reuptake: Amphetamine competes with endogenous monoamines (dopamine, norepinephrine, and serotonin) for transport into the presynaptic neuron, thereby blocking their reuptake from the synaptic cleft.

-

Reverse Transport (Efflux): More significantly, amphetamine binding facilitates a conformational change in the transporters, causing them to reverse their direction of transport. This results in the non-vesicular release of monoamines from the presynaptic terminal into the synapse.[2]

Vesicular Monoamine Transporter 2 (VMAT2)

Once inside the presynaptic neuron, amphetamine disrupts the storage of monoamines within synaptic vesicles by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2).[1] This action increases the cytosolic concentration of monoamines, creating a larger pool available for reverse transport by DAT and NET.

Trace Amine-Associated Receptor 1 (TAAR1)

Amphetamine is an agonist for the intracellular G-protein coupled receptor, Trace Amine-Associated Receptor 1 (TAAR1).[3] Activation of TAAR1 is a critical event that triggers several downstream signaling cascades, independent of direct transporter interaction.

Quantitative Analysis of Amphetamine's Molecular Interactions

The affinity of amphetamine for its primary targets has been quantified in numerous studies. The following tables summarize key binding and functional data.

Table 1: Amphetamine Affinity for Monoamine Transporters

| Transporter | Species | Assay Type | K_i (nM) | Reference(s) |

| NET | Human | Inhibition of [³H]nisoxetine binding | 70 - 100 | [4] |

| DAT | Human | Inhibition of [³H]WIN 35,428 binding | 600 | [4] |

| SERT | Human | Inhibition of [³H]citalopram binding | 20,000 - 40,000 | [4] |

Table 2: Amphetamine Functional Activity at TAAR1

| Receptor | Species | Assay Type | EC_50 (nM) | Reference(s) |

| TAAR1 | Human | cAMP accumulation | 1700 | [5] |

| TAAR1 | Rat | cAMP accumulation | 1400 | [5] |

| TAAR1 | Mouse | cAMP accumulation | 4960 | [5] |

Intracellular Signaling Cascades Modulated by Amphetamine

Amphetamine's interaction with its primary targets initiates a cascade of intracellular signaling events that ultimately alter neuronal activity and gene expression.

TAAR1-Mediated Signaling

Activation of the Gs and G13-coupled intracellular receptor TAAR1 by amphetamine leads to the stimulation of distinct downstream pathways.[3]

-

PKA Pathway: Coupling of TAAR1 to Gαs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6]

-

RhoA Pathway: TAAR1 can also couple to Gα13, which activates the small GTPase RhoA.[6] Activated RhoA, in turn, influences cytoskeletal dynamics and is implicated in the endocytosis of DAT.

Calcium-Dependent Signaling

Amphetamine can induce an increase in intracellular calcium levels, which in turn activates calcium-dependent signaling molecules.

-

CaMKII Pathway: The increase in intracellular calcium activates Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). Activated, phosphorylated CaMKII has been shown to regulate DAT trafficking and is involved in amphetamine-induced ERK phosphorylation.[7][8]

-

PKC Pathway: Protein Kinase C (PKC) activation is also implicated in amphetamine's effects. Some studies suggest that PKC activity is necessary for amphetamine-mediated dopamine efflux.[9] However, other evidence indicates that amphetamine-induced DAT internalization is independent of PKC.[10] Amphetamine has been shown to dose-dependently increase the activity of phospholipase C and A2, which are upstream activators of certain PKC isoforms.[11][12]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in regulating gene expression and synaptic plasticity. Amphetamine has been shown to increase the phosphorylation and activation of ERK, particularly ERK2, in synaptic fractions of the striatum and prefrontal cortex.[13] This activation is, at least in part, dependent on upstream signaling from CaMKII.[7]

Regulation of Protein Synthesis

Amphetamine also impacts the machinery of protein synthesis. It has been observed to increase the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and eukaryotic elongation factor 2 (eEF2).[14][15] Phosphorylation of eIF2α generally leads to a decrease in global protein synthesis but can paradoxically enhance the translation of specific mRNAs, such as that for the activity-regulated cytoskeleton-associated protein (Arc/Arg3.1).[14]

Detailed Experimental Methodologies

The following section details common protocols used to investigate the effects of amphetamine on the signaling cascades described above.

Monoamine Transporter Uptake Assay

-

Objective: To quantify the inhibition of DAT or NET function by amphetamine.

-

Methodology:

-

Cell/Tissue Preparation: Utilize cell lines stably expressing the transporter of interest (e.g., HEK-293-hDAT) or freshly prepared synaptosomes from specific brain regions (e.g., striatum).

-

Assay Conditions: Pre-incubate the cells/synaptosomes in a Krebs-Ringer-HEPES buffer at 37°C.

-

Inhibition: Add varying concentrations of amphetamine to determine the IC₅₀ value.

-

Uptake Initiation: Add a low concentration of radiolabeled monoamine (e.g., [³H]dopamine or [³H]norepinephrine).

-

Uptake Termination: After a short incubation period (typically 5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the amount of radioactivity using liquid scintillation counting. Non-specific uptake is determined in the presence of a high concentration of a selective transporter blocker (e.g., cocaine for DAT, desipramine for NET).

-

DAT/NET Reverse Transport (Efflux) Assay

-

Objective: To measure the amphetamine-induced release of monoamines.

-

Methodology (Fast-Scan Cyclic Voltammetry):

-

Tissue Preparation: Prepare acute brain slices (e.g., from the nucleus accumbens).

-

Electrode Placement: A carbon-fiber microelectrode is placed in the brain slice.

-

Measurement: A potential is rapidly scanned across the electrode, which oxidizes dopamine or norepinephrine, generating a measurable current that is proportional to its concentration.

-

Stimulation: Electrical stimulation can be used to evoke baseline vesicular release.

-

Drug Application: Amphetamine is added to the perfusion buffer, and changes in the baseline (non-stimulated) current are measured, reflecting transporter-mediated efflux.

-

TAAR1-Mediated cAMP Accumulation Assay

-

Objective: To measure the functional activation of TAAR1 by amphetamine.

-

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK-293) stably expressing the TAAR1 receptor.

-

Assay Setup: Plate cells in a multi-well format. Pre-treat with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of amphetamine and incubate for a defined period (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a bioluminescence-based assay (e.g., cAMP-Glo™).

-

RhoA Activation (Pull-Down) Assay

-

Objective: To quantify the amount of active, GTP-bound RhoA.

-

Methodology:

-

Cell Treatment and Lysis: Treat cells or brain tissue with amphetamine for various time points. Lyse the samples in a buffer containing protease inhibitors.

-

Affinity Purification: Incubate the cell lysates with beads conjugated to a Rho-GTP-binding protein, such as the Rho-binding domain (RBD) of Rhotekin. These beads will specifically "pull down" the active, GTP-bound form of RhoA.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins from the beads using SDS-PAGE sample buffer.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for RhoA. The intensity of the band corresponds to the amount of activated RhoA. A sample of the total lysate should be run in parallel to confirm equal protein loading.

-

Kinase Phosphorylation Assay (Western Blot)

-

Objective: To measure the activation of kinases like CaMKII and ERK.

-

Methodology:

-

Sample Preparation: Treat cells or animals with amphetamine and prepare protein lysates from the relevant tissue.

-

Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Probe one membrane with an antibody that specifically recognizes the phosphorylated (active) form of the kinase (e.g., anti-phospho-CaMKII Thr286 or anti-phospho-ERK Thr202/Tyr204).

-

Probe a parallel membrane (or strip and re-probe the same membrane) with an antibody that recognizes the total amount of the kinase protein, regardless of its phosphorylation state.

-

-

Detection and Quantification: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection. Quantify the band intensities using densitometry. The level of activation is expressed as the ratio of the phosphorylated protein signal to the total protein signal.

-

Conclusion

This compound, through its active metabolite amphetamine, orchestrates a complex and multifaceted disruption of intracellular signaling. The primary interactions at monoamine transporters and TAAR1 initiate a cascade of events involving key second messengers and protein kinases, including cAMP, Ca²⁺, PKA, PKC, CaMKII, and RhoA. These pathways converge to modulate neurotransmitter release, transporter trafficking, and gene expression, ultimately underlying the profound physiological and behavioral effects of the substance. A thorough understanding of these intricate signaling networks is paramount for the development of novel therapeutic strategies targeting conditions associated with monoaminergic dysfunction and for mitigating the consequences of stimulant abuse.

References

- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Neuronal Adaptation to Amphetamine and Dopamine: Molecular Mechanisms of Prodynorphin Gene Regulation in Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]